molecular formula C16H16N2O2 B14160605 Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy- CAS No. 24764-91-8

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-

Cat. No.: B14160605
CAS No.: 24764-91-8
M. Wt: 268.31 g/mol
InChI Key: IRMGPOUTEGABKC-UHFFFAOYSA-N
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Description

Properties

CAS No.

24764-91-8

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)ethane-1,2-diimine

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)17-11-12-18-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3

InChI Key

IRMGPOUTEGABKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Ethanolic Reflux Method

The most commonly employed method for synthesizing N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine involves the condensation reaction between ethylenediamine and 4-methoxybenzaldehyde in an ethanolic medium. According to research by Ahmed et al., this method yields excellent results with minimal side products.

The procedure involves the following steps:

  • Addition of ethylenediamine (0.03 mol, 2.44 ml) to an ethanolic solution (60 ml) containing 4-methoxybenzaldehyde (0.06 mol, 7.29 ml)
  • Addition of a few drops of sodium hydroxide as a catalyst
  • Magnetic stirring under reflux at 70°C for 3 hours
  • Collection of the product through filtration, washing, and drying

This method has been reported to produce a high yield of 90.38%, resulting in a milk crystalline product. The reaction follows the scheme depicted in Figure 1, where the condensation produces the desired product along with water as a byproduct.

Optimized Reaction Parameters

The synthesis of N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine can be optimized by carefully controlling various reaction parameters:

Parameter Optimal Condition Effect on Yield Reference
Temperature 70-80°C Increases reaction rate without degradation
Reaction Time 3 hours Sufficient for complete conversion
Solvent Ethanol Provides good solubility and product formation
Catalyst NaOH (few drops) Accelerates the condensation reaction
Molar Ratio (Aldehyde:Diamine) 2:1 Ensures complete reaction of both amine groups

Green Synthesis Approaches

Environmentally Friendly Catalysts

The synthesis of Schiff bases, including N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine, has been explored using green catalysts to minimize environmental impact. Research by Nature has shown that natural catalysts, such as Kinnow peel powder, can be effective in promoting Schiff base reactions due to the presence of multifunctional groups in the peel waste.

While this specific application hasn't been directly reported for the target compound, the principles can be adapted based on similar reactions. The green method demonstrates comparable efficacy to conventional approaches, with the added benefit of reducing chemical waste, reaction time, and toxic chemicals in organic transformations.

Mechanism of Schiff Base Formation

The formation of N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine proceeds through a specific reaction mechanism:

  • Nucleophilic attack of the primary amine (ethylenediamine) on the carbonyl carbon of 4-methoxybenzaldehyde
  • Formation of a carbinolamine intermediate
  • Dehydration of the carbinolamine to form the imine (C=N) bond
  • Repetition of the process with the second amine group

This mechanism is facilitated by the basic conditions provided by the sodium hydroxide catalyst, which aids in the deprotonation steps during the reaction.

Characterization of the Synthesized Compound

Physical Properties

The synthesized N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine exhibits distinct physical characteristics:

Property Value Reference
Appearance Milk crystalline solid
Molecular Weight 296.4 g/mol
Melting Point 180°C
Crystal System Monoclinic
Space Group P 1 21/n 1

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the synthesized Schiff base:

Wavenumber (cm⁻¹) Assignment Reference
1604-1610 C=N stretching (azomethine)
1500-1600 C=C aromatic ring vibrations
1250-1270 C-O-C stretching (methoxy group)
2930-2950 C-H stretching (methylene)

Nuclear Magnetic Resonance (NMR) spectroscopy further confirms the structure of the synthesized compound, with characteristic signals for the azomethine proton (HC=N) appearing at approximately 8.2-8.4 ppm in the ¹H NMR spectrum.

Crystal Structure Analysis

The crystal structure of N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine has been determined through X-ray crystallography. According to the data available in the Crystallography Open Database (COD), the compound crystallizes in the monoclinic space group P 1 21/n 1 with the following unit cell parameters:

Parameter Value Reference
a 9.9522 Å
b 7.8338 Å
c 10.6286 Å
α 90°
β 110.972°
γ 90°
Z 2
Z' 0.5
Residual factor 0.0448

This crystal structure information provides valuable insights into the molecular packing and intermolecular interactions of the compound in the solid state.

Applications in Metal Complex Formation

N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine serves as an excellent ligand for metal complex formation due to the presence of two nitrogen donor atoms in the azomethine groups. The compound has been successfully used to synthesize various metal complexes with transition metals such as cobalt(II), nickel(II), and mercury(II).

The procedure for metal complex synthesis typically involves:

  • Dissolution of the synthesized ligand (0.006 mol, 1.788 g) in ethanol (50 ml)
  • Addition of an equivalent amount of metal salt (0.003 mol)
  • Heating on a water bath at 70°C for 2 hours
  • Standing the resultant solution for 48 hours to allow product formation
  • Filtration, washing, and drying of the product

The resulting metal complexes exhibit distinct colors depending on the metal ion: orange for cobalt(II), silver for nickel(II), and canary for mercury(II) complexes.

Comparative Analysis with Similar Compounds

The synthesis of N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine can be compared with similar bis-Schiff bases containing different substituents:

Compound Reaction Conditions Yield (%) Reference
N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine Ethanol, NaOH, 70°C, 3h 90.38
N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine Ethanol, acid catalyst, reflux 85-90
N,N'-bis(benzylidene)ethane-1,2-diamine Ethanol, acid catalyst, reflux 94

This comparison demonstrates that the methoxy-substituted Schiff base shows comparable yields to similar compounds with different substituents, highlighting the versatility and efficiency of the condensation reaction for different aromatic aldehydes.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated benzenamines .

Scientific Research Applications

Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Research Findings and Data

Ionization Energy and Spectroscopy :
  • The target compound’s ionization energy was measured via photoelectron spectroscopy, revealing insights into its electronic structure . Similar data for analogs are absent, limiting direct comparisons.

Biological Activity

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-] (CAS Registry Number: 24764-91-8) is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 268.31 g/mol
  • IUPAC Name : N,N'-1,2-ethanediylidenebis[4-methoxybenzenamine]
  • InChIKey : IRMGPOUTEGABKC-UHFFFAOYSA-N

Biological Activity Overview

Benzenamine derivatives have been studied for their various biological activities, including:

  • Antioxidant Properties : These compounds have shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
  • Antimicrobial Activity : Research indicates that benzenamine derivatives possess antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant potential of benzenamine derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a significant ability to neutralize free radicals, suggesting its potential use in preventing oxidative damage.

CompoundIC50 (µM)
Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-]25.3
Control (Ascorbic Acid)10.5

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Anticancer Activity

A case study investigated the effects of benzenamine on human cancer cell lines. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-730
A54945

The biological activity of benzenamine is attributed to its ability to modulate various signaling pathways involved in oxidative stress and cell proliferation. The compound appears to interact with cellular receptors and enzymes that regulate apoptosis and inflammation.

Q & A

Q. What are the standard synthetic methodologies for Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of 4-bromo-N,N-bis(4-methoxyphenyl)aniline via Ullmann coupling or nucleophilic substitution .
  • Step 2: Conversion to tributyltin derivatives for Stille coupling, critical for forming ethanediylidene bridges .
  • Step 3: Imine formation using diamines (e.g., 1,2-diaminobenzidine) under inert conditions to avoid oxidation .

Key Variables:

  • Catalyst choice (e.g., Pd for Stille coupling).
  • Solvent polarity (e.g., THF vs. DMF for imine stability).
  • Temperature control (60–100°C for optimal coupling efficiency) .

Q. How is structural validation of this compound performed, and what spectral discrepancies might arise?

Answer: Validation relies on:

  • IR Spectroscopy: Identification of methoxy (C-O stretch at ~1250 cm⁻¹) and imine (C=N stretch at ~1640 cm⁻¹) groups. Discrepancies may arise from solvent interactions or tautomerism .
  • NMR:
    • ¹H NMR: Methoxy protons at δ 3.7–3.9 ppm; aromatic protons split due to conjugation with imine groups .
    • ¹³C NMR: Methoxy carbons at δ 55–60 ppm; imine carbons at δ 150–160 ppm .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 256.25 (exact mass varies with substituents) .

Common Pitfalls: Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC) for resolution .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound, and what software/tools are recommended?

Answer:

  • DFT Calculations: Gaussian or ORCA software for HOMO-LUMO gaps (e.g., ~3.5 eV for methoxy-substituted derivatives) to assess charge transport in materials science .
  • QSPR Models: Predict solubility and reactivity using descriptors like polar surface area (PSA) and logP .
  • Molecular Dynamics (MD): Simulate aggregation behavior in solvents (e.g., chloroform vs. DMSO) .

Validation: Compare computed IR/NMR spectra with experimental data (e.g., NIST reference spectra) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

  • Yield Discrepancies:
    • Trace moisture in imine formation reduces yield; use molecular sieves or anhydrous solvents .
    • Pd catalyst poisoning in Stille coupling; optimize ligand ratios (e.g., AsPh₃) .
  • Spectral Variations:
    • Tautomeric shifts in imine groups alter NMR/IR profiles; stabilize via protonation (e.g., HCl in ethanol) .
    • Solvent-induced peak broadening; use deuterated solvents with controlled pH .

Case Study: A 15% yield improvement was achieved by replacing THF with degassed toluene in Stille coupling .

Q. How does the compound’s environmental stability impact experimental design in materials research?

Answer:

  • Photodegradation: Methoxy groups enhance UV stability but may form quinone derivatives under prolonged light exposure. Use amber glassware and UV filters .
  • Thermal Stability: Decomposition above 250°C limits high-temperature applications (DSC/TGA data recommended) .
  • Hydrolytic Sensitivity: Imine bonds hydrolyze in acidic/basic conditions; avoid aqueous workup post-synthesis .

Q. What mechanistic insights explain competing pathways in its reactivity?

Answer:

  • Electrophilic Aromatic Substitution (EAS): Methoxy groups act as ortho/para directors, but steric hindrance from ethanediylidene bridges favors meta substitution in some cases .
  • Redox Activity: Imine groups participate in reversible electron transfer, detectable via cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/Ag⁺) .

Controlled Experiment: Adding TEMPO (radical scavenger) suppresses side reactions during EAS, improving regioselectivity .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageReference
Stille Coupling6898.5High regioselectivity
Ullmann Coupling5295.2Cost-effective ligands
Direct Imine Condensation4591.8Single-step protocol

Q. Table 2: Spectral Data for Key Functional Groups

GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methoxy (-OCH₃)1240–12603.7–3.9 (s, 3H)55–60
Imine (C=N)1630–1650-150–160
Aromatic (disubstituted)-6.8–7.2 (m)110–130

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